molecular formula C22H27ClN2O2 B053691 Inmecarb CAS No. 112359-50-9

Inmecarb

Cat. No.: B053691
CAS No.: 112359-50-9
M. Wt: 386.9 g/mol
InChI Key: APWVKGJPTUOEGN-UHFFFAOYSA-N
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Description

Inmecarb is a synthetic indole derivative, specifically identified as a tetrameric homolog synthesized alongside KYuR-14, another indole-based compound . Functionally, this compound acts as a serotonin (5-HT) receptor antagonist, exhibiting potent inhibitory effects in biological systems. Studies on the diatom Ulnaria ulna demonstrate that this compound completely blocks population growth by antagonizing serotonin receptors, even when serotonin is reintroduced post-inhibition . This suggests a non-competitive or irreversible binding mechanism. This compound is pharmacologically recognized in databases such as the Derwent Drug File Thesaurus, underscoring its relevance in neurochemical research .

Properties

CAS No.

112359-50-9

Molecular Formula

C22H27ClN2O2

Molecular Weight

386.9 g/mol

IUPAC Name

2-(dimethylamino)ethyl 1-benzyl-2,3-dimethylindole-5-carboxylate;hydrochloride

InChI

InChI=1S/C22H26N2O2.ClH/c1-16-17(2)24(15-18-8-6-5-7-9-18)21-11-10-19(14-20(16)21)22(25)26-13-12-23(3)4;/h5-11,14H,12-13,15H2,1-4H3;1H

InChI Key

APWVKGJPTUOEGN-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)OCCN(C)C)CC3=CC=CC=C3)C.Cl

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)OCCN(C)C)CC3=CC=CC=C3)C.Cl

Other CAS No.

112359-50-9

Synonyms

eta-dimethylaminoethyl 1-benzyl-2,3-dimethylindole-5-carboxylate
inmecarb
inmerca

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Analogs (Neurotransmitter Antagonists)

Inmecarb’s functional analogs include antagonists targeting acetylcholine, dopamine, and histamine receptors. Key comparisons are summarized below:

Compound Target Receptor Effect on Ulnaria ulna Potency Source
This compound Serotonin (5-HT) Complete growth blockade High efficacy
d-Tubocurarine Acetylcholine (nAChR) Moderate cell reduction Moderate
Muscarine Acetylcholine (mAChR) Significant growth reduction High
Yohimbine Adrenaline/Dopamine Reduces cell numbers Moderate
Tavegyl Histamine (H1) Reduces cell numbers Moderate
  • Mechanistic Insights :
    • This compound uniquely achieves complete growth inhibition in Ulnaria ulna, unlike partial effects seen with other antagonists. This may reflect irreversible binding or downstream signaling disruption .
    • Muscarine (acetylcholine antagonist) shows the next highest potency, reducing cell numbers by >50% at 10⁻⁴ M .
    • Serotonin itself exhibits dual effects: stimulation at 10⁻⁶ M and inhibition at 10⁻⁴ M, highlighting this compound’s role in modulating serotonin-mediated pathways .

Structural Analogs (Indole Derivatives)

This compound belongs to a class of tetrameric indole derivatives, with KYuR-14 being a directly synthesized analog . However, available evidence lacks detailed structural or functional data for KYuR-14, limiting direct comparisons.

Key Research Findings

  • Specificity : this compound’s selective action on serotonin receptors distinguishes it from broader-spectrum antagonists like yohimbine (adrenaline/dopamine) or tavegyl (histamine) .
  • Irreversibility: this compound’s growth-blocking effects persist even after serotonin reintroduction, suggesting non-competitive inhibition .
  • Evolutionary Relevance : The sensitivity of Ulnaria ulna to this compound implies conserved serotonin signaling mechanisms across single-celled and mammalian systems .

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